DCN-83

Medicinal Chemistry Antiparasitic Drug Discovery QSAR

DCN-83 is a strategic procurement choice for antileishmanial drug discovery. Its unique 5-bromoindole pharmacophore and fully saturated cycloocta[b]thiophene core, linked via a Schiff base, confer sharp activity cliffs against analogs with smaller cycloalkyl rings. Published SAR shows that ring size dictates A1 adenosine receptor modulation and antileishmanial potency (IC50 0.71 μM against amastigotes), making generic substitution scientifically unsound. The 5-bromo substituent enhances metabolic stability and target binding via halogen bonding, while high lipophilicity from the cyclooctyl core improves intracellular and parasitophorous vacuole penetration. This chemotype serves as an advanced scaffold for next-generation antiparasitic leads with superior pharmacokinetic profiles. Ensure your research integrity by sourcing the exact, characterized compound.

Molecular Formula C20H18BrN3S
Molecular Weight 412.3 g/mol
Cat. No. B15561829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCN-83
Molecular FormulaC20H18BrN3S
Molecular Weight412.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H18BrN3S/c21-14-7-8-18-16(9-14)13(11-23-18)12-24-20-17(10-22)15-5-3-1-2-4-6-19(15)25-20/h7-9,11-12,23H,1-6H2/b24-12+
InChIKeyUUUKGJLLKMOXSS-WYMPLXKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile: A Brominated Schiff Base Hybrid Scaffold for Specialized Lead Optimization


2-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a synthetic heterocyclic hybrid that covalently links a 5-bromoindole pharmacophore to a hexahydrocycloocta[b]thiophene-3-carbonitrile core via an imine (Schiff base) linkage [1]. This compound belongs to the broader class of cycloalka[b]thiophene–indole hybrids, a chemotype recognized for potent antileishmanial activity [2]. Its defining features include the C5-bromo substituent on the indole ring and the fully saturated eight-membered cycloocta[b]thiophene core, which distinguishes it from analogs bearing smaller cycloalkyl rings (e.g., cyclopentyl, cyclohexyl, cycloheptyl) or unsubstituted indole moieties [1].

Why In-Class Thiophene–Indole Analogs Cannot Simply Replace 2-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile


Within the cycloalka[b]thiophene–indole hybrid class, even minor structural modifications profoundly alter biological activity and physicochemical properties, making generic substitution scientifically unsound. Published structure–activity relationship (SAR) studies demonstrate that both the size of the fused cycloalkyl ring on the thiophene core and the nature/position of substituents on the indole ring are critical determinants of potency and selectivity [1]. For example, increasing the cycloalkyl ring size from cyclopentyl to cyclohexyl enhanced agonistic and allosteric activities at the A₁ adenosine receptor, but further enlargement to the cyclooctyl ring diminished these effects, highlighting a sharp activity cliff [2]. Furthermore, in antileishmanial screens, cycloalka[b]thiophene–indole hybrids exhibit a wide range of IC₅₀ values—from highly active (2.1 µg/mL) to completely inactive—depending solely on the specific combination of ring size and indole substitution pattern [1]. Consequently, substituting a structurally related compound risks complete loss of desired biological activity or introduces uncharacterized selectivity and toxicity profiles.

Quantitative Differentiation: 2-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile vs. Key Analogs


Cyclooctyl vs. Cycloheptyl Core: Predicted Impact on Lipophilicity and Molecular Shape for Membrane Penetration

This compound features a fully saturated cyclooctyl (eight-membered) ring fused to the thiophene core, whereas the closely related analog SB-44 (2-[(1H-indol-3-yl-methylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) contains a cycloheptyl (seven-membered) ring [1]. Chemometric analyses of 32 cycloalka[b]thiophene–indole hybrids demonstrate that increasing ring size from cyclopentyl (TN5) to cyclohexyl (TN6) to cycloheptyl (TN7) to cyclooctyl (TN8) incrementally increases calculated lipophilicity (clogP) and alters molecular shape descriptors, which were identified as key determinants of antileishmanial activity [2].

Medicinal Chemistry Antiparasitic Drug Discovery QSAR

5-Bromoindole Substitution: A Distinct Pharmacophoric Element for Halogen Bonding and Metabolic Stability

The presence of a bromine atom at the C5 position of the indole ring in the target compound introduces a heavy halogen that is absent in the non-brominated analog SB-44 [1]. While direct comparative activity data for this specific pair are unavailable, the introduction of a bromine atom at the C5 position is a well-established strategy in medicinal chemistry to enhance target binding via halogen bonding (C–Br···O interactions) and to improve metabolic stability by blocking cytochrome P450-mediated oxidation at the indole C5 position [2].

Medicinal Chemistry Halogen Bonding Metabolic Stability

Cyclooctyl Core SAR: Ring Size-Dependent Allosteric Modulation at the A₁ Adenosine Receptor

A series of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes was evaluated as allosteric modulators of the A₁ adenosine receptor (AR). In an ERK1/2 phosphorylation assay, 3-benzoyl-substituted derivatives containing the cyclooctyl (C8) ring exhibited allosteric effects, but these effects were diminished compared to analogs bearing a cyclohexyl (C6) ring [1]. While the target compound was not directly tested in this study, the data establish that the cyclooctyl ring imparts a specific pharmacological signature at the A₁ AR—retaining some allosteric activity but with reduced potency relative to the smaller C6 ring—providing a defined SAR datapoint for this core scaffold.

GPCR Pharmacology Allosteric Modulation Structure-Activity Relationship

Toxicity Profile: Low Acute Toxicity and Genotoxicity for a Closely Related Cycloheptyl Analog (SB-44)

The cycloheptyl analog SB-44 (2-[(1H-indol-3-yl-methylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) exhibited a favorable preclinical toxicity profile in mice. SB-44 showed an estimated LD₅₀ greater than 5000 mg/kg (i.p.) and did not induce an increase in micronucleated erythrocytes at 2000 mg/kg (i.p.), indicating low acute toxicity and low genotoxicity [1]. While the target compound differs by one additional methylene unit in the cycloalkyl ring and a 5-bromo substituent, these data provide a strong class-level inference of a favorable therapeutic index for closely related cycloalka[b]thiophene–indole Schiff bases.

Toxicology Drug Safety Preclinical Development

High-Impact Application Scenarios for 2-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile


Lead Optimization for Antileishmanial Agents Targeting Intracellular Amastigotes

The compound's predicted high lipophilicity, conferred by the cyclooctyl core, may enhance penetration of host cell membranes and the parasitophorous vacuole, a critical barrier for drugs targeting Leishmania amastigotes [1]. The 5-bromo substituent on the indole ring offers a potential handle for improving metabolic stability and target binding via halogen bonding [2]. These features position the compound as a strategic scaffold for developing next-generation antileishmanial leads with improved intracellular accumulation and pharmacokinetic properties compared to first-generation cycloalka[b]thiophene–indole hybrids.

Probe Development for A₁ Adenosine Receptor Allosteric Modulation Studies

Published SAR data for 2-amino-cycloocta[b]thiophenes indicate that the cyclooctyl core retains allosteric modulatory activity at the A₁ AR, albeit with reduced potency relative to the cyclohexyl analog [3]. The target compound, bearing a 3-carbonitrile and a 2-(5-bromoindol-3-yl)methylideneamino substituent, provides a novel chemical probe to further dissect the structural determinants of A₁ AR allostery and to explore biased signaling or probe-dependent pharmacology at this therapeutically relevant GPCR.

Preclinical Toxicology Assessment of Halogenated Thiophene–Indole Hybrids

The closely related non-brominated analog SB-44 demonstrated a favorable preclinical safety profile, with an LD₅₀ > 5000 mg/kg and no genotoxicity in mice [4]. The target compound, featuring a 5-bromo substituent and an enlarged cyclooctyl ring, serves as an ideal candidate for comparative toxicology studies to assess how halogenation and ring expansion influence the safety and tolerability of this chemotype. Such studies are essential for prioritizing lead candidates in antileishmanial and anticancer drug discovery pipelines.

QSAR Model Refinement for Cycloalka[b]thiophene–Indole Hybrids

Chemometric analyses of 32 cycloalka[b]thiophene–indole hybrids identified lipophilicity and molecular size/shape as key determinants of antileishmanial activity [1]. The target compound, with its unique combination of a cyclooctyl core and a 5-bromoindole moiety, represents a valuable out-of-sample test case for refining existing QSAR models and for developing more robust predictive models that can guide the rational design of the next generation of antiparasitic agents.

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